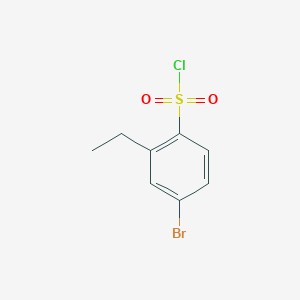

4-Bromo-2-ethylbenzenesulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

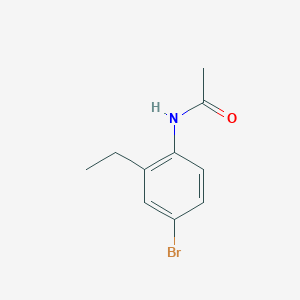

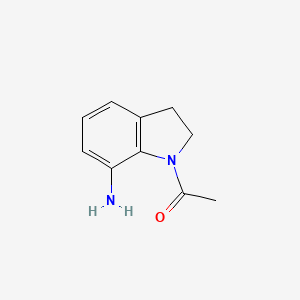

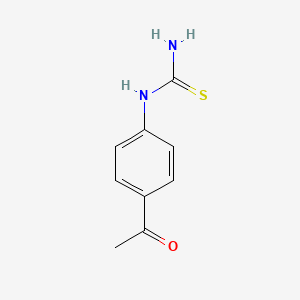

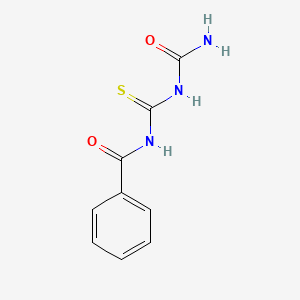

The synthesis of derivatives of 4-Bromo-2-ethylbenzenesulfonyl chloride has been reported through different methodologies. In one study, the compound was used as a starting material to synthesize N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, which were then evaluated for their enzyme inhibition potential . Another approach involved the nickel-catalyzed carbonylation of 2-bromobenzenesulfonyl chlorides with alkynes to produce thiochromenones, showcasing the use of bromobenzenesulfonyl chlorides as sulfur precursors in carbonylative synthesis . Additionally, the bromination–dehydrobromination of methyl (E)-3-(4-methylbenzenesulfonyl)prop-2-enoate led to the formation of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate, which further reacted with nucleophiles to yield Michael adducts .

Molecular Structure Analysis

The molecular structure of the synthesized compounds has been elucidated using various spectroscopic techniques. For instance, the crystal structure of a novel sulfonamide derivative was determined by single-crystal X-ray diffraction, revealing its monoclinic space group and molecular dimensions . Similarly, the structure of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate was confirmed by X-ray analysis . These structural analyses are crucial for understanding the reactivity and potential interactions of these compounds in biological systems.

Chemical Reactions Analysis

The chemical reactivity of 4-Bromo-2-ethylbenzenesulfonyl chloride derivatives has been explored in various reactions. The aminohalogenation reaction led to the unexpected synthesis of a novel sulfonamide with anticancer properties . The enzyme inhibition studies of the synthesized sulfonamides revealed significant inhibitory activity against acetylcholinesterase and α-glucosidase, which was further supported by in silico studies . The carbonylative synthesis of thiochromenones from 2-bromobenzenesulfonyl chlorides and alkynes demonstrated the compound's utility as a sulfur precursor .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are characterized by their molecular weight, density, and crystallographic parameters. For example, the novel sulfonamide derivative has a molecular weight of 388.27, a density of 1.513 g/cm3, and specific crystallographic measurements . These properties are essential for the identification, characterization, and application of these compounds in further chemical reactions and potential pharmaceutical applications.

Wissenschaftliche Forschungsanwendungen

1. Palladium-Catalyzed Arylation

4-Bromo-2-ethylbenzenesulfonyl chloride is utilized in palladium-catalyzed desulfitative arylation, demonstrating its reactivity with heteroarenes. This process is notable for its ability to proceed without cleaving C–Br bonds, enabling further chemical transformations and showcasing regioselective arylations across various substrates (Skhiri et al., 2015).

2. Photoreduction and Photosubstitution

In the context of photoreduction, 4-Bromo-2-ethylbenzenesulfonyl chloride is involved in HCl-catalyzed reactions, forming various photoreduction products. This application highlights its reactivity under specific light-induced conditions, contributing to the formation of chlorinated and brominated compounds (Wubbels et al., 1988).

3. Enhanced Detection in LC-MS

The chemical's use in liquid chromatography-mass spectrometry (LC-MS) for enhancing detection responses of estrogens in biological fluids is another significant application. It showcases its role in improving analytical methods for sensitive detection of biologically active compounds (Higashi et al., 2006).

4. Solid-Phase Synthesis

4-Bromo-2-ethylbenzenesulfonyl chloride is employed in solid-phase synthesis, particularly in the preparation of polymer-supported benzenesulfonamides. This application emphasizes its versatility in synthesizing a variety of chemical scaffolds, contributing to diverse chemical transformations (Fülöpová & Soural, 2015).

5. Enzyme Inhibition Studies

In the field of enzyme inhibition, this compound is a precursor in synthesizing N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides. These derivatives have shown potential in inhibiting enzymes like acetylcholinesterase and α-glucosidase, highlighting its application in bioactive compound synthesis (Riaz, 2020).

Safety And Hazards

4-Bromo-2-ethylbenzenesulfonyl chloride is classified as dangerous . It causes severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

4-bromo-2-ethylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO2S/c1-2-6-5-7(9)3-4-8(6)13(10,11)12/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOIVESXBURLTPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372121 |

Source

|

| Record name | 4-bromo-2-ethylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-ethylbenzenesulfonyl chloride | |

CAS RN |

175278-24-7 |

Source

|

| Record name | 4-bromo-2-ethylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.